![molecular formula C8H13NOS B13253450 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol](/img/structure/B13253450.png)
3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol
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Overview
Description
3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol typically involves the reaction of thiazole derivatives with appropriate alkylating agents. One common method involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using batch or continuous flow reactors. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it valuable for studying antimicrobial, antifungal, and antiviral properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can modulate cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways .
Biological Activity
3-Methyl-4-(1,3-thiazol-5-yl)butan-2-ol is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound features a unique structure characterized by a thiazole ring and a butanol moiety, which contributes to its potential therapeutic applications. The molecular formula is C₉H₁₃N₁OS, with a molecular weight of approximately 185.29 g/mol. This article explores the biological activities of this compound, focusing on its antimicrobial and anti-inflammatory properties, along with relevant case studies and research findings.
Chemical Structure
The structure of this compound is significant for its biological activity. The thiazole ring can interact with various biological targets, modulating enzyme activities and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that it can inhibit the growth of several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
The presence of the thiazole moiety is crucial as it enhances the compound's ability to disrupt microbial cell wall synthesis, leading to bactericidal effects.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . It has shown potential in reducing inflammation in various models, suggesting that it may be beneficial in treating conditions characterized by excessive inflammation.
Case Study: In Vivo Anti-inflammatory Model
A study conducted on carrageenan-induced paw edema in rats demonstrated that administration of this compound resulted in a significant reduction in paw swelling compared to control groups. The results indicated an average reduction of 45% in edema at a dose of 25 mg/kg body weight after 4 hours post-administration.
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes and receptors involved in inflammatory pathways and microbial metabolism, altering their activity and leading to therapeutic effects.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, particularly those containing thiazole rings. Below is a comparative analysis highlighting their unique features:
Table 2: Comparison of Thiazole Derivatives
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Sulfathiazole | Contains a thiazole ring; used as an antimicrobial | Established use in treating bacterial infections |
Ritonavir | Antiretroviral drug; contains a thiazole moiety | Significant role in HIV treatment |
Abafungin | Antifungal drug; features a thiazole ring | Effective against fungal infections |
3-Methyl-4-(4-methylthiazol-2-yl)butan-2-ol | Similar structure; different thiazole substitution | Explored for varied biological activities |
Properties
Molecular Formula |
C8H13NOS |
---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
3-methyl-4-(1,3-thiazol-5-yl)butan-2-ol |
InChI |
InChI=1S/C8H13NOS/c1-6(7(2)10)3-8-4-9-5-11-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
ZVWKMZRCDUYUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=CS1)C(C)O |
Origin of Product |
United States |
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